molecular formula C8H7N5O2 B1610490 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole CAS No. 68826-34-6

1-Methyl-5-(2-nitrophenyl)-1H-tetrazole

Cat. No.: B1610490
CAS No.: 68826-34-6
M. Wt: 205.17 g/mol
InChI Key: FZEAAHCCZOZKRV-UHFFFAOYSA-N
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Description

1-Methyl-5-(2-nitrophenyl)-1H-tetrazole is a heterocyclic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with a methyl group at the first position and a nitrophenyl group at the fifth position, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole typically involves the nitration of azoles, which is a common method for introducing nitro groups into aromatic compounds. The nitration reaction can be carried out using nitric acid or a mixture of sulfuric and nitric acids . Another method involves the alkylation of corresponding triazoles to obtain nitro derivatives with high yields . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to achieve high purity and yield.

Chemical Reactions Analysis

1-Methyl-5-(2-nitrophenyl)-1H-tetrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, including 1-methyl-5-(2-nitrophenyl)-1H-tetrazole, serve as versatile pharmacophores due to their unique structural properties. They are incorporated into various therapeutic agents, particularly in the development of antihypertensive drugs. For instance:

  • Antihypertensive Drugs : Compounds like losartan and valsartan utilize tetrazole moieties for their pharmacological activity. The presence of the tetrazole ring enhances the bioactivity and selectivity of these drugs against angiotensin II receptors .
  • Antimicrobial Activity : Research indicates that 5-substituted 1H-tetrazoles exhibit significant antibacterial and antifungal properties. A study showed that certain tetrazoles demonstrated inhibitory effects against bacteria such as Escherichia coli and Bacillus subtilis when synthesized under microwave irradiation conditions .
Compound Activity Target Organism
5-(2-Nitrophenyl)-1H-tetrazoleAntibacterialE. coli, Bacillus subtilis
5-(4-Methoxyphenyl)-1H-tetrazoleAntifungalAspergillus flavus

Coordination Chemistry

In coordination chemistry, tetrazoles act as ligands due to their ability to coordinate with metal ions. The nitrogen atoms in the tetrazole ring can donate electron pairs, forming stable complexes:

  • Metal Complexes : Studies have shown that tetrazoles can form complexes with transition metals, which can be used in catalysis and material science applications. For example, this compound has been explored for its potential in synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies .

Energetic Materials

Tetrazoles are also recognized for their energetic properties, making them suitable candidates for use in explosives and propellants:

  • High-Energy Compounds : Certain derivatives of tetrazoles exhibit explosive characteristics when subjected to heat or impact. For instance, compounds like 5-(trinitromethyl)tetrazole have been studied for their high energy output, which is crucial in military and aerospace applications .

Synthesis Techniques

The synthesis of this compound has been optimized through various methods:

  • Microwave-Assisted Synthesis : This technique has been shown to enhance yields and reduce reaction times significantly compared to conventional methods. For example, the reaction of nitriles with sodium azide under microwave irradiation can yield high amounts of tetrazoles efficiently .
Synthesis Method Yield (%) Reaction Time (min)
Microwave-Assisted80-9910-30
Conventional Heating30-50120

Case Studies

Several studies have documented the efficacy of this compound in practical applications:

  • Antibacterial Activity Study : A recent investigation reported that specific derivatives of this compound showed promising results against various bacterial strains, highlighting its potential as a lead compound for drug development .
  • Metal Complex Formation : Research demonstrated that complexes formed with transition metals using this tetrazole exhibited enhanced catalytic activity in organic reactions, suggesting its utility in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole involves its interaction with molecular targets through its nitro and tetrazole groups. These interactions can lead to various biological effects, depending on the specific pathways involved. The nitro group is known to participate in redox reactions, while the tetrazole ring can interact with enzymes and receptors, influencing their activity .

Comparison with Similar Compounds

1-Methyl-5-(2-nitrophenyl)-1H-tetrazole can be compared with other nitroazole derivatives, such as:

  • 1-Methyl-3-nitro-1,2,4-triazole
  • 1-Methyl-5-nitro-1,2,4-triazole

These compounds share similar structural features but differ in the position and number of nitro groups, which can significantly affect their reactivity and applications. The unique combination of a methyl group and a nitrophenyl group in this compound makes it distinct and valuable for specific synthetic and research purposes .

Biological Activity

1-Methyl-5-(2-nitrophenyl)-1H-tetrazole is a compound belonging to the tetrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Tetrazoles are known for their ability to interact with various biological macromolecules, influencing enzyme activities and receptor functions. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a tetrazole ring substituted with a nitrophenyl group and a methyl group. This unique structure contributes to its biological activity through various interactions with biological targets.

PropertyValue
Molecular FormulaC6H6N4O2
Molecular Weight166.14 g/mol
Melting Point225-226 °C
SolubilitySoluble in DMSO

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The nitro group can participate in hydrogen bonding and π-π interactions, enhancing the compound's binding affinity to biological targets. Research indicates that tetrazoles can act as inhibitors for various enzymes, including xanthine oxidase (XO), which is crucial for purine metabolism .

Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that similar compounds demonstrate activity against various bacteria, including Escherichia coli and Staphylococcus aureus . The presence of the nitrophenyl substituent in this compound may enhance its antimicrobial efficacy due to increased lipophilicity and membrane permeability.

Antioxidant Activity

Tetrazoles have also been explored for their antioxidant properties. The ability of this compound to scavenge free radicals may contribute to its potential therapeutic applications in oxidative stress-related diseases.

Inhibition of Xanthine Oxidase

One of the notable activities of tetrazole derivatives is their inhibition of xanthine oxidase, an enzyme involved in uric acid production. This inhibition can be beneficial in treating conditions such as gout and hyperuricemia. A related study indicated that modifications to the tetrazole moiety can significantly enhance inhibitory potency against XO . The compound's IC50 value was reported at approximately 0.031 μM, indicating strong inhibitory potential.

Case Studies

Several studies have investigated the biological activities of tetrazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A series of substituted tetrazoles were synthesized and evaluated for antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa. Compounds with nitro substitutions showed enhanced activity compared to their non-substituted counterparts .
  • Xanthine Oxidase Inhibition : In a study focused on structure-activity relationships (SAR), derivatives containing the tetrazole ring demonstrated significant inhibition of XO, showcasing the potential for developing new therapeutics for hyperuricemia .

Properties

IUPAC Name

1-methyl-5-(2-nitrophenyl)tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c1-12-8(9-10-11-12)6-4-2-3-5-7(6)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEAAHCCZOZKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506397
Record name 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68826-34-6
Record name 1-Methyl-5-(2-nitrophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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